



Application Notes and Protocols for Vidofludimus Hemicalcium in Colitis Models

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Compound of Interest		
Compound Name:	Vidofludimus hemicalcium	
Cat. No.:	B12752360	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium, also known as IMU-838, is a novel, orally available small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[2] By selectively targeting activated immune cells, **Vidofludimus hemicalcium** modulates the immune response with a favorable safety profile, making it a promising therapeutic candidate for autoimmune and chronic inflammatory conditions such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease.[1][2]

These application notes provide a comprehensive overview of the administration of **Vidofludimus hemicalcium** in preclinical colitis models and summarize key findings from clinical trials in ulcerative colitis. Detailed experimental protocols are provided to guide researchers in their study design.

Mechanism of Action

Vidofludimus hemicalcium exerts its anti-inflammatory effects through a dual mode of action:

• Inhibition of DHODH: By blocking DHODH, **Vidofludimus hemicalcium** depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This leads to a reduction



in immune cell proliferation and a decrease in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-y).[3]

• Inhibition of STAT3 and NF-κB Signaling: Independently of its effect on lymphocyte proliferation, **Vidofludimus hemicalcium** has been shown to inhibit the activation of the key inflammatory transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This further suppresses the expression of pro-inflammatory genes and the production of inflammatory mediators.

The combined effect of these mechanisms leads to a potent anti-inflammatory response in the gut, ameliorating the pathological features of colitis.

Data Presentation Preclinical Efficacy in TNBS-Induced Colitis in Rats

The following table summarizes the quantitative data from a study investigating the efficacy of Vidofludimus in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[1]



to the vehicle control.

Parameter	Control (Vehicle)	Vidofludimus	% Reduction vs. Control
Macroscopic Damage Score	4.5 ± 0.5	1.8 ± 0.4	60%
Histological Score	8.2 ± 0.7	3.5 ± 0.6	57%
Colonic IL-17A Levels (pg/mL)	150 ± 25	50 ± 10	67%
CD3+ T-cell Infiltration (cells/hpf)	120 ± 15	45 ± 8	63%
Nuclear STAT3 Binding Activity (OD)	0.85 ± 0.10	0.40 ± 0.05	53%
Data are presented as mean ± SEM. Statistical significance was observed in the reduction of all parameters with Vidofludimus treatment compared			

Clinical Efficacy in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Trial)

The CALDOSE-1 Phase 2 trial evaluated the efficacy of once-daily oral **Vidofludimus hemicalcium** in patients with moderate-to-severe ulcerative colitis.[4][5]

Week 10 Induction Phase Results (Patients without concomitant corticosteroids)[4]

Outcome	Placebo	Vidofludimus hemicalcium (30 mg or 45 mg)
Clinical Remission	4%	12%



Week 50 Maintenance Phase Results[4]

Outcome	Placebo	Vidofludimus hemicalcium (10 mg)	Vidofludimus hemicalcium (30 mg)
Clinical Remission	27.8%	42.3%	61.5%
Steroid-Free Clinical Remission	27.8%	38.5%	61.5%
Endoscopic Healing	35.3%	53.6%	73.1%

Experimental Protocols TNBS-Induced Colitis Model in Rats

This protocol describes the induction of colitis in rats using TNBS, a widely used model that mimics some aspects of human IBD.[1]

Materials:

- Male Wistar rats (150-200g)
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
- Ethanol (200 proof)
- Phosphate-buffered saline (PBS)
- Polyethylene catheter (2 mm outer diameter)
- Vehicle for Vidofludimus (e.g., 0.5% carboxymethylcellulose)
- Vidofludimus hemicalcium

Procedure:



- Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
- Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.
- Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).
- Colitis Induction:
 - Prepare the TNBS instillation solution by mixing equal volumes of the 5% TNBS solution and 100% ethanol.
 - Gently insert the polyethylene catheter into the colon via the anus to a depth of 8 cm.
 - Slowly instill 0.25 mL of the TNBS-ethanol solution into the colon.
 - Keep the rat in a head-down position for approximately 60 seconds to prevent leakage of the instillate.
 - Administer 0.25 mL of PBS with 50% ethanol to the control group.
- Post-Induction Care: Return the rats to their cages with free access to food and water.
 Monitor their weight and clinical signs of colitis daily.

Vidofludimus Hemicalcium Administration (Oral Gavage)

Procedure:

- Drug Preparation: Prepare a suspension of Vidofludimus hemicalcium in the chosen vehicle at the desired concentration.
- Administration:
 - Administer Vidofludimus hemicalcium or vehicle to the rats via oral gavage once daily.
 - The volume of administration should be based on the rat's body weight (e.g., 5 mL/kg).
 - Begin administration on the day of colitis induction and continue for the duration of the study (e.g., 6 days).[1]



• Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats and collect the colon for macroscopic and histological analysis, as well as for biochemical assays (e.g., MPO activity, cytokine levels).

Assessment of Colitis Severity

Macroscopic Scoring:

After euthanasia, resect the colon and open it longitudinally. Gently clean the colon and assess the macroscopic damage based on a scoring system.

Score	Criteria
0	No damage
1	Hyperemia, no ulcers
2	Linear ulcer with no significant inflammation
3	Linear ulcer with inflammation at one site
4	Two or more sites of ulceration/inflammation
5	Two or more major sites of ulceration/inflammation or one site of ulceration/inflammation extending >2 cm

Histological Scoring:

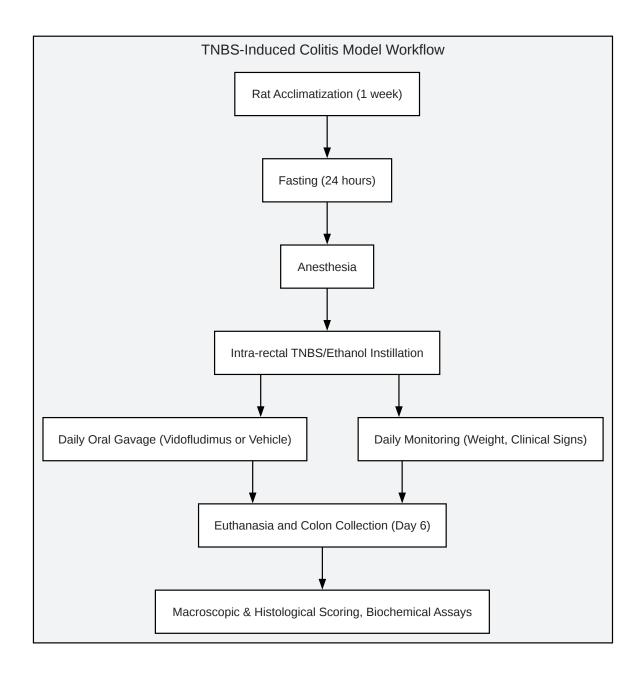
Fix colonic tissue samples in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate the sections under a microscope by a blinded observer.



Parameter	Score	Description
Inflammation Severity	0-3	0=None, 1=Mild, 2=Moderate, 3=Severe
Inflammation Extent	0-3	0=None, 1=Mucosa, 2=Mucosa and Submucosa, 3=Transmural
Crypt Damage	0-4	0=None, 1=Basal 1/3 damaged, 2=Basal 2/3 damaged, 3=Only surface epithelium intact, 4=Loss of entire crypt and epithelium
Ulceration	0-1	0=Absent, 1=Present
Total Score	Sum of the individual scores	

Visualizations

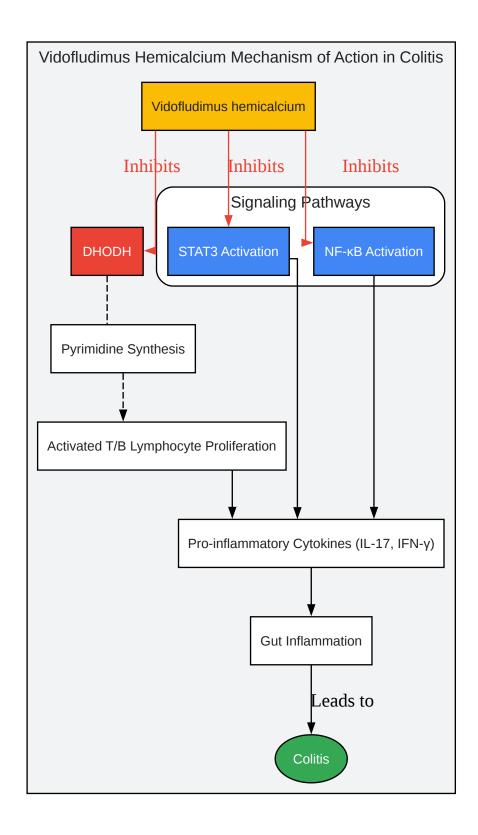




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Caption: Experimental workflow for the TNBS-induced colitis model in rats.





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Caption: Mechanism of action of **Vidofludimus hemicalcium** in colitis.



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